molecular formula C15H10ClNO3 B2777278 (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 263240-81-9

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2777278
M. Wt: 287.7
InChI Key: IRFWCHXSEMHABR-CMDGGOBGSA-N
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Description

“(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C15H10ClNO3 . It has a molecular weight of 287.7 .


Molecular Structure Analysis

The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 2-chlorophenyl group and a 3-nitrophenyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 456.2±45.0 °C and its predicted density is 1.346±0.06 g/cm3 .

Scientific Research Applications

X-ray Structural Analysis and Hydrogen Bonding

Research has shown the importance of X-ray diffraction in determining the crystal structures of compounds similar to "(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one". Studies reveal the presence of intermolecular interactions that are crucial for understanding the molecular assembly and properties of these compounds. For example, Salian et al. (2016) detailed the X-ray structure and hydrogen bonding in related chalcone derivatives, emphasizing the role of these interactions in the crystal packing and stability of the compounds (Salian et al., 2016).

Nonlinear Optical (NLO) Properties

Another avenue of research focuses on the nonlinear optical properties of chalcone derivatives. These studies are critical for the development of new materials for photonic and optoelectronic applications. Singh et al. (2012) synthesized new chalcones and characterized their NLO properties through experimental and theoretical methods, highlighting their potential over traditional materials like p-nitroaniline (Singh et al., 2012).

Electronic and Chemical Reactivity

The electronic structure and chemical reactivity of chalcone derivatives have also been a focus of recent studies. Adole et al. (2020) provided computational insights into the molecular structure, electronic properties, and chemical reactivity of similar compounds. Their work, based on density functional theory (DFT), highlights the importance of understanding these properties for potential applications in molecular electronics and material science (Adole et al., 2020).

Solid-State Fluorescence

Research on the solid-state fluorescence of chalcone crystals has revealed the impact of molecular coplanarity and J-aggregate formation on their optical properties. Yu et al. (2017) synthesized chalcones with the 1,3-diarylpropenone moiety and studied their fluorescence behavior in different crystal forms. Their findings underscore the potential of these compounds in developing new fluorescent materials (Yu et al., 2017).

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFWCHXSEMHABR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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